1-Ethyl-2-iodobenzene
Overview
Description
1-Ethyl-2-iodobenzene is an organic compound with the molecular formula C8H9I. It consists of a benzene ring substituted with an ethyl group and an iodine atom. This compound is a member of the iodobenzene family and is known for its utility in various chemical reactions and applications.
Mechanism of Action
Target of Action
1-Ethyl-2-iodobenzene is a chemical compound with the molecular formula C8H9I . It belongs to the class of organic compounds known as iodobenzenes . .
Mode of Action
Iodobenzenes, in general, can serve as substrates for various metal-catalyzed couplings . These reactions proceed via the oxidative addition of iodobenzene . .
Biochemical Analysis
Biochemical Properties
It is known that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker C–I bond This suggests that 1-Ethyl-2-iodobenzene may also exhibit high reactivity in biochemical reactions
Molecular Mechanism
Iodobenzene, a structurally similar compound, reacts readily with magnesium to form the Grignard reagent, phenylmagnesium iodide This suggests that this compound may also undergo similar reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-ethylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 1-ethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-ethyl-2-aminobenzene when using ammonia.
Oxidation: Products include 1-ethyl-2-benzaldehyde or 1-ethyl-2-benzoic acid.
Reduction: The major product is 1-ethylbenzene.
Scientific Research Applications
1-Ethyl-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and radiolabeled compounds for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Iodobenzene: Consists of a benzene ring with a single iodine atom. It is less reactive than 1-ethyl-2-iodobenzene due to the absence of the activating ethyl group.
1-Ethyl-4-iodobenzene: Similar structure but with the iodine atom in the para position relative to the ethyl group, leading to different reactivity and properties.
1-Methyl-2-iodobenzene: Contains a methyl group instead of an ethyl group, resulting in slightly different chemical behavior.
Uniqueness: this compound is unique due to the presence of both the ethyl group and the iodine atom, which together influence its reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other iodobenzene derivatives.
Properties
IUPAC Name |
1-ethyl-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJZDNMOGNUIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171338 | |
Record name | Benzene, 1-ethyl-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18282-40-1 | |
Record name | 1-Ethyl-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18282-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethyl-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.